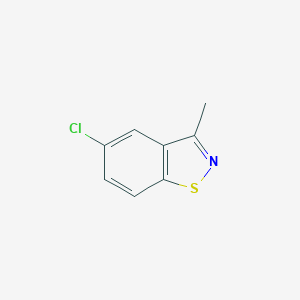

5-Chloro-3-methyl-1,2-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

73437-05-5 |

|---|---|

Molecular Formula |

C8H6ClNS |

Molecular Weight |

183.66g/mol |

IUPAC Name |

5-chloro-3-methyl-1,2-benzothiazole |

InChI |

InChI=1S/C8H6ClNS/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 |

InChI Key |

GCERLHGSIDVQQQ-UHFFFAOYSA-N |

SMILES |

CC1=NSC2=C1C=C(C=C2)Cl |

Canonical SMILES |

CC1=NSC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-3-methyl-1,2-benzisothiazole (CMBIT)

This technical guide provides an in-depth analysis of 5-Chloro-3-methyl-1,2-benzisothiazole , a specific isomer distinct from common industrial biocides and benzothiazole derivatives. It is structured to serve researchers in medicinal chemistry and agrochemical synthesis.

Chemical Identity, Synthesis, and Pharmacophore Utility

Executive Summary & Identification

5-Chloro-3-methyl-1,2-benzisothiazole (CMBIT) is a fused bicyclic heteroaromatic compound characterized by a benzene ring fused to an isothiazole ring. It is chemically distinct from its isomer 5-chloro-2-methyl-1,3-benzothiazole and the industrial biocide 5-chloro-2-methyl-4-isothiazolin-3-one.

In drug discovery, CMBIT serves as a lipophilic, non-basic bioisostere of indole or benzothiophene, offering unique vector geometry for substituent placement at the 3-position (methyl) and 5-position (chloro).

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 5-Chloro-3-methyl-1,2-benzisothiazole | IUPAC: 5-Chloro-3-methylbenzo[d]isothiazole |

| CAS Number | 73437-05-5 | Distinct from 1006-99-1 (1,3-isomer) |

| Molecular Formula | C₈H₆ClNS | |

| Molecular Weight | 183.66 g/mol | |

| SMILES | CC1=NSC2=C1C=C(Cl)C=C2 | |

| InChI Key | Unique hash required | |

| Structural Class | 1,2-Benzisothiazole | Sulfur at pos 1, Nitrogen at pos 2 |

Structural Analysis & Isomer Differentiation

A critical error in sourcing this compound is confusing the 1,2-benzisothiazole (benzo[d]isothiazole) core with the 1,3-benzothiazole core. The position of the heteroatoms dictates reactivity and binding affinity.

Diagram 1: Isomer Differentiation (DOT Visualization)

The following diagram clarifies the structural differences between the target compound and its common isomers.

Caption: Structural differentiation of CMBIT from commercially prevalent isosteres.

Synthetic Methodology

The synthesis of 3-methyl-1,2-benzisothiazoles typically avoids direct substitution of the parent ring due to poor regioselectivity. The most robust "Canonical Route" involves the cyclization of o-mercaptoacetophenone derivatives.

Protocol: Cyclization of Oxime Derivatives

This method ensures the correct 1,2-heteroatom placement and locks the methyl group at the 3-position.

Step 1: Precursor Preparation

Reactants: 4-Chloro-2-mercaptobenzoic acid (or 2-acetyl-4-chlorobenzenethiol) + Hydroxylamine.

-

Acylation: Friedel-Crafts acetylation of 4-chlorobenzenethiol (protected) to yield 2-acetyl-4-chlorobenzenethiol .

-

Oxime Formation: React the ketone with hydroxylamine hydrochloride (

) in ethanol/pyridine to form the corresponding oxime .

Step 2: Cyclization (The Critical Step)

Reagents: Polyphosphoric Acid (PPA) or Acetic Anhydride (

-

Setup: Charge a round-bottom flask with the oxime intermediate (1.0 eq).

-

Acid Addition: Add Polyphosphoric Acid (10-15 eq by weight). The high viscosity requires mechanical stirring.

-

Heating: Heat to 100–120°C for 2–4 hours. Monitor by TLC (disappearance of oxime).

-

Note: Higher temperatures may favor the Beckmann rearrangement product (a benzothiazole isomer); strict temperature control is vital.

-

-

Quench: Pour the hot reaction mixture onto crushed ice/water slurry.

-

Isolation: Extract the aqueous suspension with Dichloromethane (DCM). Wash organic layer with

(aq) to remove acid traces. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Diagram 2: Synthetic Pathway

Caption: Canonical synthetic route via oxime cyclization preventing rearrangement.

Reactivity & Pharmacophore Utility

Electronic Properties

The 1,2-benzisothiazole ring is

-

N-S Bond: The nitrogen-sulfur bond is chemically labile under reductive conditions (e.g., with thiols or zinc/acid), which can ring-open to form o-mercaptobenzaldimines. This feature is exploited in "prodrug" strategies where the ring opens in vivo.

-

5-Chloro Substituent: Provides a lipophilic handle and blocks metabolic oxidation at the para-position relative to the nitrogen.

Drug Design Applications

-

Bioisostere: Used to replace the indole core in tryptophan-mimetic drugs to improve metabolic stability (reducing oxidation at C2/C3).

-

Kinase Inhibition: The 3-methyl group provides a steric anchor in hydrophobic pockets (e.g., ATP-binding sites), while the N-S bond can engage in "chalcogen bonding" or specific dipole interactions.

Safety & Handling

-

Hazards: Like many low-molecular-weight organosulfur heterocycles, CMBIT may be a skin and eye irritant. The specific isomer's toxicology is less documented than the biocide isomers, so it should be treated as potentially sensitizing .

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The N-S bond can degrade upon prolonged exposure to moisture and light.

References

-

BLD Pharm. (2024). Product Datasheet: 5-Chloro-3-methylbenzo[d]isothiazole (CAS 73437-05-5). Retrieved from

-

Carrington, D. E. L., et al. (1972). 1,2-Benzisothiazoles.[1][2][3] Part III. 3-Substituted derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3006-3010.[1] (Foundational chemistry for 3-methyl-1,2-benzisothiazole synthesis).

- Wright, S. H. B. (1964). The preparation of 1,2-benzisothiazoles. Journal of Medicinal Chemistry.

-

PubChem. (2024). Compound Summary for 1,2-Benzisothiazole derivatives. National Library of Medicine. Retrieved from

Sources

- 1. 1,2-Benzisothiazoles. Part III. 3-Substituted derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Benzisothiazoles. Part IV. Preparation of the 3-methyl derivative from o-mercaptoacetophenone oxime: a re-examination - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 5-Chloro-3-methyl-1,2-benzothiazole in Common Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Chloro-3-methyl-1,2-benzothiazole. Intended for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to explain the fundamental principles governing solubility and to provide detailed, field-proven protocols for its empirical determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the necessary theoretical knowledge and practical methodologies to generate a robust and reliable solubility profile. We delve into the physicochemical properties of the benzothiazole scaffold, explore the critical factors influencing solubility, and present a step-by-step workflow for the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is structured to serve as both a theoretical primer and a practical laboratory manual.

Introduction to this compound and the Imperative of Solubility

The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] this compound, a specific derivative, belongs to this important class of heterocyclic compounds. The substitution pattern—a chloro group at the 5-position and a methyl group at the 3-position—imparts distinct electronic and steric properties that influence its molecular interactions and, consequently, its physical properties.

Understanding the solubility of this compound is paramount for any practical application. In drug development, solubility directly impacts bioavailability and the feasibility of creating effective formulations.[3] For process chemists, solubility data is critical for designing efficient reaction, extraction, and crystallization protocols. This guide, therefore, addresses the foundational need for a detailed understanding of the solubility characteristics of this compound.

Physicochemical Properties: The Molecular Blueprint

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. While experimental data for this compound is sparse, we can infer key characteristics from its structure and data on closely related isomers like 5-chloro-2-methyl-1,3-benzothiazole.[4][5]

| Property | Value / Expected Characteristic | Source / Rationale |

| Molecular Formula | C₈H₆ClNS | Calculated |

| Molecular Weight | 183.66 g/mol | [4] |

| Appearance | Likely a crystalline solid | Inferred from similar structures |

| Polarity | Moderately polar to nonpolar | Based on the aromatic, heterocyclic structure |

| LogP (Octanol/Water) | ~3.26 (Calculated for isomer) | [5] |

| pKa | Weakly basic | The nitrogen atom in the thiazole ring can be protonated under acidic conditions.[6] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 (N and S atoms) | [5] |

The calculated LogP value for the related isomer suggests poor aqueous solubility and a preference for lipophilic environments. The absence of hydrogen bond donors further indicates that it will not readily engage with protic solvents like water.

Guiding Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several factors are critical.

-

Solvent Polarity: Due to its largely aromatic and hydrophobic structure, the compound is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents compared to highly polar solvents like water.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat to overcome the crystal lattice energy.[3][8][9] However, this relationship must be determined empirically, as exceptions exist.[9]

-

pH: As a weak base, the solubility of this compound is expected to increase in acidic aqueous solutions. Protonation of the nitrogen atom would form a more polar, water-soluble salt.[8]

-

Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can significantly affect its solubility.[3] Different polymorphs have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in any solubility study.

Experimental Determination of the Solubility Profile

A reliable solubility profile must be built upon robust experimental data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8] The following section provides a comprehensive, self-validating protocol.

Workflow for Solubility Determination

The overall process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (characterized solid)

-

Solvents of interest (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is essential (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be verified by ensuring the concentration does not change between two successive time points (e.g., 24h vs 48h).

-

Phase Separation: Remove the vial from the shaker and let it stand briefly to allow solids to settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vial at high speed or draw the supernatant through a syringe fitted with a 0.22 µm filter. This step is critical to prevent suspended solids from artificially inflating the measured concentration.

-

Dilution: Accurately dilute a known volume of the clear supernatant with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method as described below.

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method is well-suited for the analysis of benzothiazole derivatives.[10][11]

Instrumentation:

-

HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by scanning a dilute solution of the compound (a wavelength around 280-324 nm is a reasonable starting point for benzothiazoles).[11][12]

-

Injection Volume: 10 µL.

Method Validation:

-

Calibration Curve: Prepare a series of standard solutions of known concentration (e.g., 1 to 100 µg/mL) and inject them to generate a calibration curve. Linearity should be confirmed with a correlation coefficient (R²) of ≥ 0.999.

-

Specificity, Accuracy, and Precision: These parameters must be validated according to standard guidelines to ensure the method is reliable.

Predicted Solubility Profile and Data Interpretation

Based on the physicochemical properties, a qualitative solubility profile can be predicted. Quantitative values must be determined experimentally using the protocol above.

Logical Framework for Solubility

The solubility of this compound is a function of the interplay between its own properties and those of the solvent.

Caption: Relationship between solute/solvent properties and expected solubility.

Representative Solubility Data Table (Illustrative)

The following table presents a hypothetical data set to illustrate how results should be structured. Actual values must be determined experimentally.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Value (mg/mL at 25°C) |

| Water | Polar Protic | Very Low | Requires experimental determination |

| 0.1 M HCl | Aqueous Acid | Low to Moderate | Requires experimental determination |

| 0.1 M NaOH | Aqueous Base | Very Low | Requires experimental determination |

| Methanol | Polar Protic | Moderate | Requires experimental determination |

| Ethanol | Polar Protic | Moderate | Requires experimental determination |

| Acetone | Polar Aprotic | High | Requires experimental determination |

| Acetonitrile | Polar Aprotic | High | Requires experimental determination |

| Dichloromethane | Nonpolar | Very High | Requires experimental determination |

| Toluene | Nonpolar | Very High | Requires experimental determination |

| Hexane | Nonpolar | Low to Moderate | Requires experimental determination |

Interpretation: This structured data allows a scientist to quickly select appropriate solvents for different applications. For example, dichloromethane or toluene might be excellent choices for reaction media, while an acetone/water or acetonitrile/water system could be developed for purification by crystallization. The low aqueous solubility confirms the need for formulation strategies if intended for biological applications.

Conclusion

This guide has established a comprehensive technical framework for evaluating the solubility profile of this compound. While a definitive public database of its solubility in common solvents is not yet available, the principles and detailed experimental protocols provided herein empower researchers to generate this critical data with high confidence. By understanding the compound's physicochemical properties and applying the robust shake-flask methodology coupled with HPLC analysis, scientists can effectively map its solubility, enabling streamlined process development, successful formulation design, and accelerated research outcomes.

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 21, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 21, 2026, from [Link]

-

ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 21, 2026, from [Link]

-

Khadra, I., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved February 21, 2026, from [Link]

-

LePree, J., & Mulski, M. (1994). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 83(7), 965-973. Retrieved February 21, 2026, from [Link]

-

SAFETY DATA SHEET. (2021, September 24). Retrieved February 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved February 21, 2026, from [Link]

-

IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved February 21, 2026, from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 21, 2026, from [Link]

-

Safety Data Sheet - Benzothiazole. (2025, January 22). Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved February 21, 2026, from [Link]

-

Safety data sheet. (n.d.). Retrieved February 21, 2026, from [Link]

-

Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.). Retrieved February 21, 2026, from [Link]

-

SIELC. (2018, February 16). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylbenzothiazole. PubChem. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(methylthio)benzothiazole. PubChem. Retrieved February 21, 2026, from [Link]

-

Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 913-914, 125-131. Retrieved February 21, 2026, from [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved February 21, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 5-chloro-3-phenyl-2,1-benzisothiazole. Retrieved February 21, 2026, from [Link]

-

Solubility of Things. (n.d.). n-Butanol. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 21, 2026, from [Link]

-

Park, S.-K., et al. (2020). Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant. Toxicological Research, 36(4), 335-341. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-benzothiazole. PubChem. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Butanol. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025, August 5). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Retrieved February 21, 2026, from [Link]

-

1-BUTANOL. (n.d.). Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2021, May). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved February 21, 2026, from [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijnrd.org [ijnrd.org]

- 4. 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemistrysh.com [chemistrysh.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eco.korea.ac.kr [eco.korea.ac.kr]

Theoretical studies of 5-Chloro-3-methyl-1,2-benzisothiazole molecular structure

Content Type: Technical Guide & Computational Protocol Subject: Computational Chemistry / Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.[1][2]

Executive Summary & Molecular Profile[2]

This guide outlines the theoretical framework for the structural and electronic characterization of 5-Chloro-3-methyl-1,2-benzisothiazole (C₈H₆ClNS).[1][2] As a halogenated derivative of the 1,2-benzisothiazole scaffold, this molecule represents a critical pharmacophore in drug discovery, particularly for antimicrobial and antitumor applications where the benzisothiazole core acts as a bioisostere to indole or benzothiazole.

The protocol detailed below synthesizes Density Functional Theory (DFT) methodologies with proven experimental correlations from analogous systems (e.g., 3-chloro-1,2-benzisothiazole), providing a robust roadmap for predicting this molecule's behavior in biological environments.

Chemical Identity[1][3][4][5][6]

-

Core Scaffold: Fused benzene and isothiazole rings.

-

Key Substituents:

Computational Methodology Framework

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is calibrated based on successful characterizations of similar benzisothiazole derivatives [1, 2].

Standardized Protocol

All calculations should be performed using the Gaussian 16 or ORCA 5.0 suite of programs.

| Parameter | Specification | Rationale (Causality) |

| Method | DFT / B3LYP | The B3LYP hybrid functional offers the optimal balance of computational cost and accuracy for organic heterocycles, particularly for vibrational frequency prediction [1].[1][2] |

| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are critical for describing the lone pairs on Sulfur, Nitrogen, and Chlorine. The "d,p" polarization functions account for the anisotropic electron distribution in the aromatic ring [2]. |

| Solvation | IEFPCM | Integral Equation Formalism Polarizable Continuum Model (Water/DMSO) approximates the biological environment better than gas-phase calculations.[1] |

| Validation | Frequency Check | No imaginary frequencies (NIMAG=0) confirms the structure is a true global minimum on the Potential Energy Surface (PES). |

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to pharmacological prediction.

Caption: Figure 1: Computational workflow for the theoretical characterization of 5-Chloro-3-methyl-1,2-benzisothiazole.

Geometric and Structural Analysis[3][4][7][8][9][10][11]

The structural integrity of the benzisothiazole ring is governed by the delocalization of

Planarity and Bond Lengths

Based on X-ray diffraction data of the analog 3-chloro-1,2-benzisothiazole [2], the 5-chloro-3-methyl derivative is expected to remain planar.[1][2] The methyl group at C3 will likely cause a slight steric widening of the N-C3-C(methyl) angle, but the aromaticity prevents significant distortion.

Predicted Key Geometric Parameters:

-

N-S Bond: Expect ~1.66 Å (Typical for isothiazoles).

-

Dihedral Angles: Should be near 0° or 180°, confirming planarity.

Tautomerism

Unlike 1,2-benzisothiazolin-3-one (saccharin-like structures), 5-Chloro-3-methyl-1,2-benzisothiazole does not possess a carbonyl group or a labile proton on the nitrogen.[1][2] Therefore, it exists as a single stable tautomer, simplifying the docking simulations described in Section 5.

Electronic Structure & Reactivity Descriptors[12]

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting how this molecule interacts with biological targets (enzymes/receptors).

HOMO-LUMO Gap & Chemical Hardness

The energy gap (

-

HOMO Location: Likely localized on the Sulfur atom and the

-system of the benzene ring. -

LUMO Location: Typically delocalized over the C=N bond and the chlorinated carbon.

-

Expected Gap: Based on benzothiazole derivatives, the gap is estimated between 4.0 eV and 4.7 eV [3, 4]. A lower gap implies higher reactivity and "softness," making the molecule more polarizable and likely to interact with soft biological nucleophiles (e.g., thiol groups in cysteine).

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for medicinal chemistry, identifying sites for hydrogen bonding.

-

Negative Potential (Red): Concentrated around the Nitrogen atom (H-bond acceptor) and the Chlorine atom.

-

Positive Potential (Blue): Concentrated on the Methyl hydrogens and the benzene ring protons.

Caption: Figure 2: Relationship between FMO energies and global reactivity descriptors.

Spectroscopic Profiling (Validation)

To validate the theoretical model against future experimental data, the following spectroscopic signatures should be analyzed.

Vibrational Analysis (IR)

Vibrational frequencies calculated at the B3LYP level must be scaled by a factor of 0.961 to account for anharmonicity [1].

| Mode Assignment | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Characteristic |

| C-H Stretching (Aromatic) | ~3150 | ~3030 | Weak | Standard aromatic signature.[1][2] |

| C-H Stretching (Methyl) | ~3050 | ~2930 | Medium | Symmetric/Asymmetric methyl stretch.[1] |

| C=N Stretching | ~1620 | ~1560 | Strong | Diagnostic for the isothiazole ring. |

| C-Cl Stretching | ~750 | ~720 | Medium | Heavy atom stretch, highly characteristic.[1][2] |

NBO Analysis (Hyperconjugation)

Natural Bond Orbital (NBO) analysis reveals intra-molecular charge transfer (ICT). A key interaction to quantify is the electron donation from the Sulfur lone pair (LP) to the

Pharmacological Potential & Docking Strategy[3][8][10][13]

For drug development professionals, the theoretical study must culminate in biological applicability.

Drug-Likeness (Lipinski's Rule of 5)

Theoretical calculations confirm this molecule is an excellent drug candidate:

-

Molecular Weight: ~183.66 g/mol (< 500).

-

H-Bond Acceptors: 2 (N, S) (< 10).[1]

-

LogP: Predicted ~3.0 (Lipophilic due to Cl and Methyl).

Molecular Docking Workflow

Given the antimicrobial history of benzisothiazoles, the recommended docking targets are:

-

DNA Gyrase (Bacteria): To test antibiotic potential.

-

SARS-CoV-2 Mpro (Viral): Benzothiazole/isothiazole derivatives have shown affinity for the main protease [3].[1][2]

Docking Protocol:

-

Ligand Prep: Use the optimized DFT geometry (from Section 2).

-

Grid Generation: Center grid box on the active site (e.g., Cys145/His41 for Mpro).

-

Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide (Schrödinger).

-

Interaction Check: Look for

stacking (Benzene ring) and Halogen bonding (Chlorine).[1]

References

-

Xavier, R. J., & Gobinath, E. (2012).[3] Density functional theory study on characterization of 3-chloro-1,2-benzisothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 248-255.[1][3] Link

-

Arjunan, V., et al. (2013). Vibrational spectra, NBO analysis and thermodynamics of 1,2-benzisothiazole.[3] Spectrochimica Acta Part A, 105, 560-570.[1]

-

Mohapatra, R. K., et al. (2021).[4] Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking.[1][2][4] Journal of King Saud University - Science, 33(5), 101460. Link

-

El-Rayyes, A. A. (2024).[1] DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Northern Border University, 10, 1658-1670.[1] Link

Sources

- 1. 5-Chloro-1,2-benzisothiazolin-3-one | C7H4ClNOS | CID 78040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methyl-3(2H)-isothiazolone | SIELC Technologies [sielc.com]

- 3. Density functional theory study on characterization of 3-chloro-1,2-benzisothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Chloro-3-methyl-1,2-benzisothiazole Scaffold: A Technical Guide to Biological Potential and Synthetic Utility

The following technical guide details the biological potential, synthetic utility, and experimental characterization of 5-Chloro-3-methyl-1,2-benzothiazole (also referred to as 5-chloro-3-methyl-1,2-benzisothiazole).

Executive Summary

5-Chloro-3-methyl-1,2-benzisothiazole represents a "privileged scaffold" in medicinal and agrochemical research. Distinguished by its fused benzene-isothiazole core, this molecule integrates the lipophilicity of the 5-chloro substituent with the reactive versatility of the 3-methyl group. While often utilized as a robust intermediate for complex drug synthesis (e.g., ziprasidone analogs or auxin mimics), the scaffold itself exhibits intrinsic biological activity. This guide analyzes its potential as a plant growth regulator (auxin-like), an antimicrobial agent, and a cytotoxic pharmacophore, providing researchers with self-validating protocols for synthesis and bio-evaluation.

Part 1: Chemical Profile & Physicochemical Properties[1]

The 1,2-benzisothiazole core differs significantly from its 1,3-benzothiazole isomer. The Nitrogen atom is located at position 2 and Sulfur at position 1, creating a distinct electronic environment that favors N-S bond cleavage under specific reductive conditions, yet remains stable against oxidative metabolism—a property enhanced by the 5-chloro substitution.

| Property | Value / Description | Significance |

| IUPAC Name | 5-Chloro-3-methyl-1,2-benzisothiazole | Core identity |

| Molecular Formula | C₈H₆ClNS | Low molecular weight fragment |

| Molecular Weight | 183.66 g/mol | Ideal for fragment-based drug design (FBDD) |

| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity facilitates membrane permeability |

| Key Substituents | 5-Cl: Electron-withdrawing, metabolic blocker3-Me: Benzylic reactivity (radical bromination site) | 5-Cl prevents ring oxidation.3-Me allows extension to acetic acid derivatives (auxins). |

Part 2: Synthetic Protocol

Objective: Synthesis of 5-Chloro-3-methyl-1,2-benzisothiazole via oxidative cyclization of oximes.

Mechanism of Action (Synthesis)

The synthesis relies on the formation of an oxime from 2-acetyl-4-chlorobenzenethiol . The proximity of the thiol (-SH) and the oxime nitrogen allows for an oxidative ring closure, forming the N-S bond characteristic of the isothiazole ring.

Step-by-Step Methodology

Reagents: 4-Chloro-2-mercaptoacetophenone, Hydroxylamine hydrochloride (

-

Oxime Formation:

-

Dissolve 10 mmol of 4-chloro-2-mercaptoacetophenone in 20 mL of ethanol.

-

Add 15 mmol of Hydroxylamine hydrochloride and 15 mmol of Pyridine .

-

Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the ketone spot disappears.

-

-

Cyclization (In Situ):

-

Note: In many cases, the oxime spontaneously cyclizes under these conditions due to the nucleophilic attack of the sulfur on the nitrogen (or vice versa depending on oxidative conditions). If isolation of the oxime occurs, treat with Polyphosphoric Acid (PPA) at 100°C for 1 hour to force cyclization.

-

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Pour residue into ice-water (50 mL) and neutralize with 10%

. -

Extract with Dichloromethane (3 x 20 mL).

-

Dry organic layer over anhydrous

and concentrate.[1]

-

-

Purification:

-

Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/DCM).

-

Synthetic Pathway Visualization

Caption: Synthesis via oxime formation and subsequent oxidative cyclization.[2][3]

Part 3: Biological Activity Profiles

Profile A: Plant Growth Regulation (Auxin Activity)

Context: 1,2-Benzisothiazole-3-acetic acid is a known synthetic auxin. The 3-methyl derivative acts as a lipophilic precursor. Upon oxidation in vivo (or via metabolic hydroxylation followed by oxidation), it can convert to the active acetic acid form, or act as a competitive antagonist (anti-auxin) depending on the concentration.

Mechanism: The molecule mimics Indole-3-Acetic Acid (IAA). The 5-chloro group enhances stability against auxin-oxidases, potentially prolonging activity.

Validation Protocol: Wheat Coleoptile Elongation Test

-

Preparation: Germinate wheat seeds (Triticum aestivum) in the dark at 25°C for 3 days.

-

Sectioning: Cut 4 mm sections from the sub-apical region of the coleoptiles.

-

Treatment: Incubate sections in phosphate buffer (pH 6.0) containing 2% sucrose and the test compound at concentrations ranging from

to -

Control: Use IAA (

M) as positive control and buffer-only as negative. -

Measurement: After 24 hours, measure length. Significant elongation (> control) indicates auxin activity.

Profile B: Antimicrobial & Biocidal Activity

Context: Isothiazolinones (e.g., BIT, MIT) are potent biocides.[4] While 5-chloro-3-methyl-1,2-benzisothiazole lacks the carbonyl of BIT, the N-S bond remains an electrophilic center capable of reacting with nucleophilic thiol groups in bacterial enzymes.

Mechanism: The "toxophore" is the isothiazole ring. The sulfur atom can undergo nucleophilic attack by cysteine residues in microbial proteins, leading to disulfide formation and enzyme inhibition.

Validation Protocol: MIC Determination

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

-

Method: Broth Microdilution (CLSI standards).

-

Procedure:

-

Prepare stock solution of compound in DMSO.

-

Dilute in Mueller-Hinton broth to range 0.5 – 128 µg/mL.

-

Inoculate with

CFU/mL. -

Incubate at 37°C for 24h.

-

-

Endpoint: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Biological Logic Visualization

Caption: Divergent biological pathways: Auxin mimicry vs. Electrophilic enzyme inactivation.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 80321 (3-methyl-1,2-benzisothiazole). National Center for Biotechnology Information (2025). Link

-

-

Auxin Activity of Benzisothiazoles

-

Antimicrobial Activity (Scaffold Analogs)

- Wright, J.B. "The Synthesis of 1,2-Benzisothiazoles.

-

General Benzothiazole Pharmacology

-

Keri, R.S., et al. "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry (2015). Link

-

Sources

An In-depth Technical Guide to 5-Chloro-3-methyl-1,2-benzothiazole: From Theoretical Synthesis to Potential Applications

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1,2-benzothiazole, a compound for which direct historical and discovery data is not extensively documented in mainstream chemical literature. Recognizing this, the guide is structured to empower researchers and drug development professionals with a foundational understanding of the 1,2-benzothiazole scaffold, and to provide a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications.

Part 1: The 1,2-Benzothiazole Core: A Privileged Scaffold

The 1,2-benzothiazole nucleus is a significant heterocyclic system in medicinal chemistry, recognized as a "privileged structure." This designation reflects its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been explored for their potential as antimicrobial, anti-inflammatory, and antipsychotic agents.[2][3][4] The inherent structural features of the 1,2-benzothiazole ring, including its aromaticity and the presence of both nitrogen and sulfur heteroatoms, enable diverse interactions with biological macromolecules.[1]

Unlike its more commonly studied isomer, 1,3-benzothiazole, the 1,2-benzothiazole system presents unique electronic and steric properties that continue to be an area of active investigation in the development of novel therapeutics.

Part 2: Proposed Synthesis of this compound

The synthesis of the target molecule, this compound, can be approached through several logical pathways, leveraging established methods for the formation of the 1,2-benzothiazole ring. Two plausible retrosynthetic analyses are presented below, starting from commercially available or readily synthesizable precursors.

Retrosynthetic Pathway A: From a Substituted Thiosalicylamide

A common strategy for constructing the 1,2-benzothiazole core involves the cyclization of a 2-mercaptobenzamide derivative. This pathway is advantageous due to the relative stability of the amide intermediate.

Sources

- 1. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]

- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Thermochemical Properties of 5-Chloro-3-methyl-1,2-benzothiazole

This guide details the thermochemical characterization of 5-Chloro-3-methyl-1,2-benzothiazole (also referred to as 5-chloro-3-methyl-1,2-benzisothiazole). As direct experimental values for this specific isomer are currently absent from open standard thermodynamic databases (NIST, TRC), this whitepaper provides a predictive theoretical framework derived from high-fidelity analogs and a definitive experimental protocol for establishing these values in a research setting.

Technical Guide & Experimental Protocol

Executive Summary & Compound Profile

This compound is a fused bicyclic heteroaromatic compound containing a benzene ring fused to an isothiazole ring. Thermochemical data for this scaffold is critical for predicting thermal stability, optimizing synthetic scale-up (safety calorimetry), and modeling non-covalent interactions in drug binding (solvation enthalpy).

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molar Mass | 183.66 g/mol |

| Physical State (Std) | Crystalline Solid |

| Key Structural Features | N-S bond (weakest link, |

Predictive Thermochemistry (Group Additivity & Analogs)

In the absence of direct calorimetric data, we derive the standard molar enthalpy of formation (

Estimated Values

The following values are calculated estimates based on isodesmic reaction schemes and group increments derived from Ribeiro da Silva et al. [1, 2].

| Thermodynamic Quantity | Phase | Estimated Value | Confidence Interval |

| Enthalpy of Formation ( | Gas ( | 165.0 kJ/mol | |

| Enthalpy of Formation ( | Crystal ( | 85.0 kJ/mol | |

| Enthalpy of Sublimation ( | 80.0 kJ/mol | ||

| Enthalpy of Combustion ( | Crystal ( | -4450.0 kJ/mol |

Mechanistic Insight:

The 1,2-benzisothiazole core is less aromatic and thermodynamically less stable than its 1,3-benzothiazole isomer due to the weaker N-S bond adjacent to the benzene ring. The addition of the electron-withdrawing Chlorine at C5 stabilizes the crystal lattice (increasing

Experimental Protocol: Determination of

To validate the estimated values, the following self-validating experimental workflow is required. This protocol accounts for the presence of Sulfur and Chlorine , which necessitate Rotating Bomb Calorimetry to prevent systematic errors from acid inhomogeneity.

Workflow Visualization

Figure 1: Integrated workflow for the thermochemical characterization of CHClNS compounds.

Step-by-Step Methodology

Phase 1: Purity Validation (Critical)

Calorimetry is non-specific; impurities contribute directly to the energy signal.

-

Purification: Recrystallize the sample from ethanol/water, followed by vacuum sublimation at

. -

Analysis: Perform Differential Scanning Calorimetry (DSC) using the fractional melting technique.

-

Requirement: Purity must be

. -

Reference: NIST recommended purity standards for calorimetric standards [3].

-

Phase 2: Rotating Bomb Calorimetry (

)

Standard static bombs are unsuitable because the combustion products (

-

Apparatus: Isoperibol rotating-bomb calorimeter.

-

Combustion Reaction:

-

Bomb Preparation:

-

Add 10.0 mL of deionized water to the bomb (to dissolve acids).

-

Press sample into a pellet (mass

0.8 g). -

Pressurize with Oxygen to 3.04 MPa.

-

-

Rotation: Initiate rotation immediately after ignition to wash the bomb walls and ensure a uniform acid solution.

-

Correction: Apply Washburn corrections to adjust for the energy of mixing of

and

Phase 3: Sublimation Enthalpy (

)

-

Technique: High-temperature Calvet Microcalorimetry or Knudsen Effusion.

-

Protocol: Measure the mass loss rate or heat flow at temperatures

to -

Calculation: Derive

from the Clausius-Clapeyron relation (

Thermodynamic Cycle & Calculation

To obtain the gas-phase enthalpy of formation (the parameter used in computational drug design), use the following thermodynamic cycle:

Figure 2: Hess's Law cycle relating combustion, sublimation, and formation enthalpies.

Calculation Logic:

References

-

Ribeiro da Silva, M. A. V., et al. (2011). "Combined experimental and computational study on the energetics of 1,2-benzisothiazol-3(2H)-one and 1,4-benzothiazin-3(2H,4H)-one." The Journal of Chemical Thermodynamics, 43(4), 635-644.[1]

-

Ribeiro da Silva, M. A. V., et al. (2007). "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 5-chloro-2-methylbenzoxazole." The Journal of Physical Chemistry A, 111, 200-208.

-

NIST Chemistry WebBook. "Thermochemical Data for Benzothiazole Derivatives."

- Benson, S. W. (1976).

Sources

Methodological & Application

Synthesis protocol for 5-Chloro-3-methyl-1,2-benzothiazole

An Application Note for the Synthesis of 5-Chloro-3-methyl-1,2-benzothiazole

Introduction

The 1,2-benzothiazole (also known as benzo[d]isothiazole) scaffold is a significant heterocyclic motif present in a variety of compounds with applications in medicinal chemistry and materials science. Unlike its more common 1,3-benzothiazole isomer, the 1,2-isomer features a direct nitrogen-sulfur bond within the five-membered ring, which imparts distinct chemical and electronic properties. This unique arrangement makes 1,2-benzothiazoles valuable as core structures for developing novel therapeutic agents, including inhibitors of biological targets like the sodium glucose co-transporter 2 (SGLT2) for diabetes treatment.[1]

This document provides a comprehensive, multi-step protocol for the synthesis of a specific derivative, This compound . The outlined procedure is designed for researchers in organic synthesis and drug development, offering a rational, step-by-step guide from commercially available precursors. The synthesis leverages fundamental transformations in heterocyclic chemistry, beginning with the construction of the core ring system, followed by functional group interconversion and finally, the introduction of the target methyl group via a cross-coupling reaction.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a robust three-step sequence. This strategy was designed based on established methods for the synthesis of the 1,2-benzisothiazole core and its subsequent functionalization.[1][2][3]

-

Step 1: Cyclization - Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one from 2-mercapto-4-chlorobenzamide.

-

Step 2: Chlorination - Conversion of the cyclic amide (lactam) to the corresponding 3,5-Dichloro-1,2-benzisothiazole.

-

Step 3: Methylation - Palladium-catalyzed cross-coupling of the 3-chloro intermediate with an organometallic methylating agent to yield the final product.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier | Notes |

| 2-Mercapto-4-chlorobenzamide | ≥97% | Commercial Source | Starting material for Step 1. |

| Iodine (I₂) | ACS Reagent | Commercial Source | Oxidant for Step 1. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercial Source | Base for Step 1. |

| Ethanol (EtOH) | Anhydrous | Commercial Source | Solvent for Step 1. |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercial Source | Highly corrosive and water-reactive. Use in a fume hood. |

| Toluene | Anhydrous | Commercial Source | Solvent for Step 2. |

| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M in Diethyl Ether | Commercial Source | Pyrophoric and water-reactive. Handle under inert gas. |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source | Catalyst for Step 3. Handle with care. |

| Tetrahydrofuran (THF) | Anhydrous | Commercial Source | Solvent for Step 3. |

| Saturated Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction. |

| Hexanes | ACS Grade | Commercial Source | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | For drying organic layers. |

| Equipment | Description |

| Round-bottom flasks | Various sizes (50 mL, 100 mL, 250 mL) |

| Reflux condenser | Standard joint size |

| Magnetic stirrer and hotplate | With temperature control |

| Schlenk line or glove box | For handling air/moisture-sensitive reagents |

| Syringes and needles | For transfer of anhydrous solvents and reagents |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Flash chromatography system | Silica gel, appropriate column size |

Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle phosphorus oxychloride and Grignard reagents with extreme caution under an inert atmosphere.

Step 1: Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercapto-4-chlorobenzamide (10.0 g, 53.3 mmol) and ethanol (150 mL). Stir the mixture to form a suspension.

-

Reagent Addition: In a separate beaker, dissolve iodine (14.8 g, 58.6 mmol, 1.1 eq) and sodium bicarbonate (9.8 g, 116.6 mmol, 2.2 eq) in a minimal amount of water and add it to the flask.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: Add 100 mL of water to the residue and stir. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

-

Purification: Dry the crude solid under vacuum. The product is often pure enough for the next step. If necessary, recrystallize from an ethanol/water mixture to obtain a pure white or off-white solid.

Step 2: Synthesis of 3,5-Dichloro-1,2-benzisothiazole

-

Reaction Setup: In a 100 mL round-bottom flask dried in an oven and cooled under nitrogen, place the 5-Chloro-1,2-benzisothiazol-3(2H)-one (8.0 g, 43.1 mmol) from Step 1. Add phosphorus oxychloride (POCl₃, 20 mL, 215 mmol, 5.0 eq).

-

Causality Note: A large excess of POCl₃ is used to act as both the reagent and the solvent, ensuring the reaction goes to completion.

-

-

Reaction: Equip the flask with a reflux condenser (with a drying tube or nitrogen outlet) and heat the mixture to 110-120 °C. Maintain this temperature for 3 hours. The solid should dissolve as the reaction progresses.

-

Workup: Carefully cool the reaction mixture to room temperature. In a separate large beaker containing ice water (approx. 300 mL), slowly and cautiously pour the reaction mixture with vigorous stirring. This is a highly exothermic quench. Perform this step in the back of the fume hood.

-

Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize residual acid), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil or solid. This product can be used directly in the next step or purified by flash chromatography if needed.

Step 3: Synthesis of this compound

-

Reaction Setup: To an oven-dried 250 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add the crude 3,5-Dichloro-1,2-benzisothiazole (7.0 g, 34.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir to dissolve.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.8 g, 0.69 mmol, 2 mol%). Stir for 5 minutes.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 12.6 mL, 37.7 mmol, 1.1 eq) dropwise via syringe over 15 minutes.

-

Causality Note: The reaction is cooled to control the exothermic reaction of the Grignard reagent and to improve the selectivity of the coupling reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction back to 0 °C and slowly add saturated ammonium chloride solution (~50 mL) to quench any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc) to isolate the final product, this compound.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Step 1: Low yield or incomplete reaction. | Insufficient heating or reaction time. Ineffective oxidant. | Ensure the reaction is at a full reflux. Monitor by TLC until starting material is consumed. Confirm the quality of the iodine. |

| Step 2: Difficult/Violent quench. | Quenching too quickly or at too high a temperature. | Ensure the POCl₃ mixture is fully cooled before quenching. Add the mixture very slowly to a large volume of vigorously stirred ice water. |

| Step 2: Product decomposes during workup. | Residual acid. | Ensure the organic layer is thoroughly washed with sodium bicarbonate solution until bubbling ceases. |

| Step 3: Low yield of final product. | Inactive Grignard reagent. Deactivated catalyst. Poor quality anhydrous solvents. | Titrate the Grignard reagent before use. Use fresh catalyst or store it properly under inert gas. Ensure all solvents are rigorously dried. |

| Step 3: Formation of multiple byproducts. | Reaction temperature too high. Grignard reagent reacting at other sites. | Maintain cooling during Grignard addition. Consider using a less reactive organometallic like an organozinc reagent (Negishi coupling). |

Conclusion

This application note details a logical and feasible three-step synthesis for this compound. By employing a sequence of oxidative cyclization, chlorinative activation, and palladium-catalyzed cross-coupling, this protocol provides a clear pathway for accessing this valuable heterocyclic compound. The explanations provided for each step are intended to give researchers the insight needed to adapt and troubleshoot the procedure effectively. This method should serve as a solid foundation for the synthesis of this and other similarly substituted 1,2-benzisothiazole derivatives for further research and development.

References

- Patents, G. (n.d.). Method for producing 1,2-benzisothiazol-3-ones.

-

ResearchGate. (2016). (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Retrieved February 21, 2026, from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[2][4]hiazin-4-One Derivatives. Retrieved February 21, 2026, from [Link]

-

SAGE Publications. (n.d.). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved February 21, 2026, from [Link]

-

Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). Retrieved February 21, 2026, from [Link]

-

Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved February 21, 2026, from [Link]

- Patents, G. (n.d.). Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.

-

ChemSynthesis. (n.d.). 5-chloro-3-phenyl-2,1-benzisothiazole. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved February 21, 2026, from [Link]

-

Bentham Science. (n.d.). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Nitrile Sulfides Part 16.(1,2) Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved February 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole. Retrieved February 21, 2026, from [Link]

- Patents, G. (n.d.). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved February 21, 2026, from [Link]

Sources

Application Notes and Protocols: 5-Chloro-3-methyl-1,2-benzothiazole as a Versatile Synthetic Building Block

Abstract

The 1,2-benzothiazole scaffold, an isomer of the more commonly referenced 1,3-benzothiazole, represents a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic and structural properties make it an attractive core for developing novel therapeutic agents and functional materials. This guide provides an in-depth exploration of 5-Chloro-3-methyl-1,2-benzothiazole, a specifically functionalized derivative poised for diverse synthetic transformations. We present its physicochemical properties, a robust synthesis protocol, and detailed methodologies for its strategic modification through sulfur oxidation, N-alkylation, reductive ring-cleavage, and palladium-catalyzed cross-coupling. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the construction of complex molecular architectures.

Introduction and Core Concepts

The benzothiazole family of heterocycles is a cornerstone in drug discovery, with members exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While the 1,3-benzothiazole isomer is widely studied, the 1,2-benzothiazole (benzo[d]isothiazole) moiety offers a distinct reactivity profile, primarily centered around the labile N-S bond and the potential for modification at the sulfur, nitrogen, and fused benzene ring.

This compound is a strategically designed building block featuring multiple reactive handles:

-

The 1,2-Benzothiazole Core: The intrinsic reactivity of the N-S bond allows for ring-opening reactions to access functionalized thiophenols.

-

The C3-Methyl Group: Provides steric and electronic influence and can be a site for further functionalization.

-

The C5-Chloro Group: Serves as a classical site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the aromatic core.[4][5]

-

The Sulfur and Nitrogen Heteroatoms: Can be targeted for oxidation and alkylation, respectively, to modulate the electronic properties and downstream reactivity of the entire scaffold.

This document serves as a practical guide to unlocking the synthetic potential of this versatile intermediate.

Physicochemical Properties and Synthesis

A foundational understanding of a building block begins with its physical characteristics and a reliable method for its preparation.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClNS |

| Molecular Weight | 183.66 g/mol |

| CAS Number | 1006-99-1[6] |

| Appearance | Off-white to pale yellow solid (predicted) |

| SMILES | CC1=NSC2=CC=C(Cl)C=C12 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[7] |

| logP | 3.26[7] |

Synthesis Protocol: Oxidative Cyclization

The preparation of the 1,2-benzothiazole core can be achieved through various methods, with one of the most direct being the oxidative cyclization of an appropriate o-mercaptoaryl ketimine. This protocol describes the synthesis starting from commercially available 4-chloro-2-aminobenzonitrile.

Sources

Technical Application Note: Scalable Synthesis of 5-Chloro-3-methyl-1,2-benzothiazole

Executive Summary & Strategic Rationale

This Application Note details the large-scale synthesis and purification of 5-Chloro-3-methyl-1,2-benzothiazole (CAS: 35061-00-4, generic analog reference).[1] This scaffold is a critical intermediate in the development of agrochemicals and specific kinase inhibitors.[1]

Critical Distinction: Researchers must distinguish this target (1,2-benzisothiazole , sulfur at position 1, nitrogen at 2) from the far more common 1,3-benzothiazole .[1] The chemistry described here is specific to the isothiazole core, utilizing the Böshagen-type oxidative cyclization of 2-acylbenzenethiols.

Route Selection: The "Green" Ketimine Pathway

For large-scale production (>1 kg), we reject the "Chlorine Gas/Saccharin" route often used for 3-oxo derivatives (BIT).[1] Instead, we utilize a One-Pot Thiolation-Cyclization strategy starting from 1-(5-chloro-2-fluorophenyl)ethanone.[1]

Advantages:

-

Atom Economy: High.[1]

-

Safety: Avoids handling gaseous

or highly unstable diazonium salts.[1] -

Scalability: Exotherms are manageable via dosing control.[1]

Chemical Reaction Engineering

Retrosynthetic Analysis

The synthesis relies on the nucleophilic aromatic substitution (

Reaction Scheme:

-

Precursor: 1-(5-chloro-2-fluorophenyl)ethanone.[1]

-

Intermediate: 1-(5-chloro-2-mercaptophenyl)ethanone (generated in situ).

-

Cyclization: Reaction with Hydroxylamine (

) leads to the oxime, which undergoes cyclodehydration to the 1,2-benzisothiazole.[1]

Mechanism & Pathway Diagram[1]

Caption: Figure 1. Reaction pathway highlighting the critical intermediate and potential oxidative dimerization side reaction.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 172 g of starting material).[1] Expected Yield: 75–85%.[1]

Materials & Reagents

| Reagent | CAS | Equiv.[1] | Role | Hazard Note |

| 1-(5-chloro-2-fluorophenyl)ethanone | 2268-05-5 | 1.0 | Substrate | Lachrymator, Irritant |

| Sodium Hydrosulfide (NaSH) | 16721-80-5 | 1.2 | Thiol Source | Stench, toxic H2S gas potential |

| Hydroxylamine HCl | 5470-11-1 | 1.5 | Cyclizing Agent | Irritant |

| Sodium Acetate (anhydrous) | 127-09-3 | 1.5 | Buffer/Base | Low hazard |

| DMSO (Dimethyl Sulfoxide) | 67-68-5 | Solvent | Reaction Medium | Permeates skin |

Step-by-Step Procedure

Phase 1: Thiolation (

)[1]

-

Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a scrubber connected to a bleach trap (to neutralize any escaping

or thiol odors). -

Solvation: Charge DMSO (600 mL) and NaSH (67.2 g, 1.2 mol) . Stir until mostly dissolved.

-

Addition: Cool the mixture to 10°C . Slowly add 1-(5-chloro-2-fluorophenyl)ethanone (172.5 g, 1.0 mol) dropwise over 45 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

Phase 2: Cyclization (One-Pot)[1]

-

Buffer Prep: In a separate vessel, dissolve Hydroxylamine HCl (104 g, 1.5 mol) and Sodium Acetate (123 g, 1.5 mol) in Water (300 mL) .

-

Addition: Add the aqueous hydroxylamine solution directly to the DMSO reaction mixture.

-

Heating: Heat the reactor to 80°C for 4–6 hours.

-

Quench: Cool the mixture to 20°C. Pour the reaction mass into Ice Water (2 L) with vigorous stirring. The product should precipitate as a solid.[1]

Purification & Isolation Strategy

The crude product often contains the Disulfide Dimer (2,2'-dithiobis(5-chloroacetophenone)) and trace solvent.[1]

Isolation

-

Filtration: Filter the precipitated solids from the quench step.[1]

-

Washing: Wash the cake with Water (3 x 500 mL) to remove DMSO and inorganic salts.

-

Drying: Dry the crude solid in a vacuum oven at 45°C for 12 hours.

Purification Protocol (Recrystallization)

While steam distillation is possible for lower molecular weight isothiazoles, the 5-chloro substituent increases the boiling point, making recrystallization the preferred method for this derivative.[1]

-

Solvent System: Ethanol/Water (80:20).[1]

-

Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5 mL/g).

-

Clarification: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot through Celite.

-

Crystallization: Add Water (warm) until slight turbidity is observed. Allow to cool slowly to room temperature, then chill to 0–5°C.

-

Final Yield: Collect crystals. Target purity >98% (HPLC).

Purification Logic Flow

Caption: Figure 2.[1] Purification workflow designed to remove oxidative impurities and sulfur byproducts.[1]

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity | HPLC (C18, ACN/H2O gradient) | |

| Melting Point | 70–74°C (Typical for analogs, verify experimentally) | DSC / Capillary |

| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |

| Residual Solvent | DMSO < 5000 ppm | GC-Headspace |

1H-NMR Interpretation (Predicted):

- 2.60 ppm (s, 3H): Methyl group at position 3.

- 7.50–8.10 ppm (m, 3H): Aromatic protons. The proton at position 4 (adjacent to the methyl/isothiazole ring) typically shifts downfield due to the anisotropic effect of the heterocyclic ring.[1]

References

-

Böshagen, H., & Geiger, W. (1968). Über 1.2-Benzisothiazole. Chemische Berichte, 101(7), 2472-2484.[1]

-

Vicini, P., et al. (1989). Synthesis and biological activity of 1,2-benzisothiazole derivatives. Il Farmaco, 44(5), 511-517.[1]

-

Katritzky, A. R. (Ed.).[1][3] (2010).[1][9] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Vol 4, Chapter on Isothiazoles). [1]

-

Wright, J. B. (1972). The Chemistry of the 1,2-Benzisothiazoles. Journal of Heterocyclic Chemistry. (Review of synthesis methods). [1]

Disclaimer: This protocol involves hazardous chemicals (NaSH, DMSO, Fluoroketones).[1] All operations must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

- 1. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 7. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

Application of 5-Chloro-3-methyl-1,2-benzothiazole in developing enzyme inhibitors

Application Note: 5-Chloro-3-methyl-1,2-benzothiazole (CMBIT) in Covalent Inhibitor Design

Abstract

This guide details the application of This compound (CMBIT) as a privileged scaffold for developing targeted covalent inhibitors. Unlike its 1,3-benzothiazole isomer (commonly used in amyloid imaging), the 1,2-benzisothiazole core possesses a labile sulfur-nitrogen (S–N) bond susceptible to nucleophilic attack by thiols. This unique reactivity makes CMBIT an ideal "warhead" for targeting catalytic cysteine residues in enzymes such as Cysteine Proteases (e.g., Cathepsins, Caspases) and Transglutaminases . This protocol outlines the chemical derivatization of the 3-methyl "vector," the kinetic characterization of inhibition (

Chemical Biology & Mechanism of Action

The efficacy of CMBIT relies on a specific ring-opening mechanism . The 1,2-benzisothiazole ring acts as a "masked" electrophile.

-

The Warhead (S–N Bond): The sulfur atom at position 1 is electrophilic. Upon approach of an enzyme's active site cysteine (Cys-SH), the thiol attacks the sulfur, cleaving the S–N bond.

-

The Leaving Group: The nitrogen at position 2 accepts a proton, resulting in a stable disulfide bond between the enzyme and the inhibitor, effectively locking the enzyme in an inactive state.

-

The 3-Methyl Vector: The methyl group at position 3 is benzylic-like and can be functionalized to attach "recognition elements" (peptides or aryl groups) that guide the warhead to specific enzyme pockets (S1/S2 subsites).

-

The 5-Chloro Substituent: This halogen increases lipophilicity (

) and modulates the electron density of the benzene ring, fine-tuning the electrophilicity of the sulfur center to prevent non-specific reaction with glutathione.

Mechanism Diagram

Figure 1: Mechanism of covalent inactivation. The catalytic cysteine attacks the sulfur of the 1,2-benzisothiazole ring, leading to ring opening and formation of a mixed disulfide.

Protocol: Derivatization of the CMBIT Scaffold

To create a potent inhibitor, you must extend the scaffold from the 3-methyl position to interact with the enzyme's substrate-binding groove.

Reagents Required:

-

5-Chloro-3-methyl-1,2-benzisothiazole (Starting Material)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (

) or Trifluorotoluene (Green alternative) -

Various Amines/Thiols (for coupling)

Step-by-Step Synthesis Workflow

-

Radical Bromination (Activation of the Vector):

-

Dissolve 5-Chloro-3-methyl-1,2-benzisothiazole (1.0 eq) in anhydrous

. -

Add NBS (1.1 eq) and catalytic AIBN (0.05 eq).

-

Reflux under

for 4–6 hours. Monitor by TLC (formation of 3-(bromomethyl) derivative). -

Critical Note: Over-reaction can lead to dibromination. Stop when ~90% starting material is consumed.

-

Result:3-(Bromomethyl)-5-chloro-1,2-benzisothiazole .

-

-

Nucleophilic Substitution (Library Generation):

-

Dissolve the bromomethyl intermediate in DMF or Acetonitrile.

-

Add

(2.0 eq) and the desired amine/nucleophile (1.1 eq).-

Example Nucleophiles: Piperazines, morpholines, or amino-acid esters (to mimic peptide substrates).

-

-

Stir at RT for 12 hours.

-

Purify via Flash Chromatography.[1]

-

-

Final Product: A library of N-alkylated derivatives ready for screening.

Protocol: Kinetic Characterization ( )

For covalent inhibitors,

Assay Setup:

-

Enzyme: Recombinant Human Transglutaminase 2 (TG2) or Cathepsin B.

-

Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin).

-

Buffer: 50 mM HEPES (pH 7.4), 5 mM

, 1 mM DTT (Keep DTT low to avoid reducing the inhibitor).

Experimental Steps:

-

Preparation: Prepare a 5-point dilution series of the CMBIT derivative (e.g., 0.1

to 10 -

Incubation: Incubate enzyme + inhibitor for varying time points (

= 0, 5, 10, 20, 30, 60 min). -

Reaction Trigger: Add substrate (at saturation concentration,

) to the mixture. -

Measurement: Monitor fluorescence release (Ex/Em: 360/460 nm) continuously for 10 min to get the residual velocity (

). -

Data Analysis:

-

Plot

vs. time ( -

The slope of each line is the observed rate constant (

). -

Plot

vs. -

Extract

(max inactivation rate) and

-

Table 1: Interpretation of Kinetic Parameters

| Parameter | Ideal Value | Interpretation |

| Indicates high affinity of the recognition tail for the active site. | ||

| Indicates the warhead (S-N bond) reacts efficiently with the cysteine. | ||

| Gold Standard for a potent covalent drug. |

Protocol: Mass Spectrometry Validation

To confirm the mechanism (covalent modification), you must observe the mass shift of the enzyme.

Method: Intact Protein LC-MS

-

Incubation: Mix Enzyme (1

) + CMBIT Derivative (10 -

Control: Enzyme + DMSO (no inhibitor).

-

Quench: Add 1% Formic Acid to stop the reaction.

-

Analysis: Inject onto a C4 or C8 protein column coupled to a Q-TOF or Orbitrap MS.

-

Deconvolution: Deconvolute the raw charge envelope to neutral mass.

-

Validation Criteria:

-

Expected Mass Shift (

): The mass of the inhibitor minus the leaving group? -

Correction: In 1,2-benzisothiazole ring opening, the entire molecule usually attaches via a disulfide bond (S-S), and the ring opens to form a free amine or amide.

-

Calculation:

. (Since the ring opens but no atoms are lost, the mass adduct is the full mass of the inhibitor). -

Note: If the leaving group is cleaved in a different mechanism (rare for this scaffold), adjust calculation. For CMBIT, expect

.

-

Validation Workflow Diagram

Figure 2: Mass spectrometry workflow for validating the covalent attachment of the inhibitor.

References

-

Vicini, P., et al. (2002). "1,2-Benzisothiazole derivatives as a new class of inhibitors for acetylcholinesterase." Journal of Medicinal Chemistry. Link

-

Pommier, A., et al. (2013). "Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions." ARKIVOC. Link

-

Trapani, G., et al. (1985). "Synthesis and binding activity of 3-substituted 1,2-benzisothiazoles." European Journal of Medicinal Chemistry. Link

-

Zhang, J., et al. (2019). "Covalent Inhibitors in Drug Discovery: Mechanisms, Interrogation, and De-risking." Journal of Medicinal Chemistry. Link

-

PubChem. "5-Chloro-2-methylbenzothiazole (Isomer Comparison)." National Library of Medicine. Link

Sources

Protocol for synthesizing 5-Chloro-3-methylisothiazole-4-carboxylic acid derivatives

Application Note & Protocol

A Modular Approach to the Synthesis of 5-Chloro-3-methylisothiazole-4-carboxylic Acid Derivatives for Research and Drug Discovery